2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Cancer Immunotherapy and IDO1 Inhibition
Compounds with structural similarities have been investigated for their role in cancer immunotherapy through the inhibition of indoleamine 2,3-dioxygenase (IDO1), a promising target for cancer treatment. For example, unique sulfur-aromatic interactions have been identified as contributing factors to the binding of potent IDO1 inhibitors, which could inspire new approaches to discovering effective cancer therapies (Peng et al., 2020).
Antitumor Activity
Novel derivatives of similar compounds have shown significant antitumor activity, with certain analogues demonstrating broad-spectrum antitumor effects and selective activities toward specific cancer cell lines. This indicates the potential of these compounds in designing new anticancer drugs with targeted efficacy (Al-Suwaidan et al., 2016).
Heterocyclic Synthesis
The synthesis and application of heterocyclic compounds derived from thioureido-acetamides have been explored for various purposes, including the development of new synthetic pathways and the creation of compounds with potential biological activities. These studies provide valuable insights into the versatility of heterocyclic syntheses and their contributions to medicinal chemistry (Schmeyers & Kaupp, 2002).
Molecular Docking and Drug Design
The structure-activity relationship (SAR) of compounds containing thioamide groups has been a focus of research, with molecular docking studies aiding in the understanding of their interactions with biological targets. This research is crucial for designing drugs with enhanced efficacy and specificity for various diseases (Al-Ostoot et al., 2020).
Antimicrobial Effects
Explorations into the antimicrobial effects of novel thiazole derivatives, including compounds similar to the one , have shown considerable promise against a range of pathogenic microorganisms. This research area is vital for developing new antimicrobial agents in response to growing antibiotic resistance (Cankilic & Yurttaş, 2017).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-17-10-13(28-2)8-9-18(17)29-3/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSGVKLXGHTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.